1-Boc-4-cyclopropyl-1H-indazole
Description
Contextualization of the Indazole Scaffold in Heterocyclic Chemistry
The indazole ring system, a fusion of benzene (B151609) and pyrazole (B372694), is a prominent feature in a multitude of compounds with diverse applications, particularly in the realm of medicine.
The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, thereby exhibiting a broad range of pharmacological activities. researchgate.net The indazole nucleus is a prime example of such a scaffold, found in numerous FDA-approved drugs and clinical candidates. nih.govrsc.orgresearchgate.netrsc.org Its structural versatility allows for functionalization at various positions, leading to a wide array of derivatives with activities including anti-inflammatory, antibacterial, anti-HIV, antiarrhythmic, antifungal, and antitumor effects. researchgate.netnih.govdntb.gov.uanih.gov The planar nature of the indazole ring system facilitates its interaction with biological macromolecules, making it a valuable component in the design of targeted therapies. nih.gov
The following table highlights some of the therapeutic areas where indazole-containing compounds have shown significant promise:
| Therapeutic Area | Examples of Biological Activity |
| Oncology | Kinase inhibition, anti-proliferative activity. rsc.orgrsc.orgnih.gov |
| Infectious Diseases | Antibacterial, antifungal, anti-HIV activity. nih.govnih.gov |
| Inflammation | Anti-inflammatory properties. nih.gov |
| Neurological Disorders | Treatment of Parkinson's and Alzheimer's diseases. benthamdirect.com |
Indazole can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, which differ in the position of the hydrogen atom on the pyrazole ring. researchgate.netnih.govtandfonline.com The 1H-indazole tautomer is generally the more thermodynamically stable and predominant form. researchgate.netnih.govnih.gov This tautomerism has significant implications for the synthesis and reactivity of indazole derivatives, as the two tautomers can exhibit different chemical properties and biological activities. nih.govnih.gov The selective alkylation or acylation at the N1 or N2 position is a key challenge and an area of active research in indazole chemistry. nih.govwuxibiology.com The presence of substituents on the indazole ring can influence the tautomeric equilibrium. researchgate.netresearchgate.net
The relative stability of the tautomers can be influenced by various factors, including the solvent, temperature, and the electronic nature of substituents. researchgate.netnih.gov Understanding and controlling this tautomerism is crucial for the rational design and synthesis of specific indazole-based compounds. wuxibiology.comtandfonline.com
Role of the Cyclopropyl (B3062369) Moiety in Molecular Design and Biological Activity
The cyclopropyl group is a small, strained ring that has gained increasing popularity in medicinal chemistry due to its unique conformational and electronic properties.
The three-membered ring of the cyclopropyl group imparts a high degree of rigidity to a molecule. scientificupdate.com This conformational constraint can be advantageous in drug design as it reduces the entropic penalty upon binding to a biological target, potentially leading to increased potency. acs.orgnih.gov The defined stereochemistry of substituted cyclopropyl rings allows for the precise spatial orientation of substituents, which can be critical for optimal interaction with a receptor's binding site. csic.es The planar nature of the cyclopropyl ring can also serve as a bioisosteric replacement for other groups, such as a double bond or a phenyl ring, while offering a different vector for substituent placement. scientificupdate.compressbooks.pub
The introduction of a cyclopropyl group can significantly enhance the metabolic stability of a drug candidate. scientificupdate.comhyphadiscovery.com The strong C-H bonds of the cyclopropyl ring are less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to more flexible alkyl chains. hyphadiscovery.com This can lead to an increased half-life and improved pharmacokinetic profile. nih.gov Furthermore, the unique electronic properties of the cyclopropyl group, with its enhanced p-character in the C-C bonds, can influence the potency of a molecule by modulating its interaction with the target protein. acs.org The strategic placement of a cyclopropyl moiety can lead to improved potency and ligand efficiency. hyphadiscovery.comnih.gov
Importance of the Boc Protecting Group in Indazole Functionalization
The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups in organic synthesis due to its stability under a variety of conditions and its facile removal. google.com In the context of indazole chemistry, the Boc group plays a crucial role in directing the regioselectivity of reactions and enabling the synthesis of specifically substituted derivatives. nih.govnih.gov
Protecting the N1 position of the indazole ring with a Boc group allows for selective functionalization at other positions, such as the C3 position, through reactions like Suzuki-Miyaura cross-coupling. nih.gov The Boc group can be readily removed under acidic conditions or, in some cases, under thermal or microwave conditions, to yield the free NH-indazole, which can then be further functionalized at the nitrogen atom. google.comnih.govorganic-chemistry.org This strategy provides a versatile and efficient route to a wide range of N1- and N2-substituted indazoles. nih.govgoogle.com
The following table summarizes the key features of the Boc protecting group in the context of indazole synthesis:
| Feature | Description |
| Stability | Resistant to a wide range of non-acidic reagents. google.com |
| Introduction | Readily introduced using di-tert-butyl dicarbonate (B1257347) ((Boc)2O). nih.gov |
| Removal | Easily cleaved under acidic conditions or via thermolysis. google.comnih.gov |
| Regiocontrol | Enables selective functionalization at other positions of the indazole ring. nih.gov |
Research Gaps and Opportunities Pertaining to 1-Boc-4-cyclopropyl-1H-indazole
The role of this compound as a synthetic intermediate means that detailed research on the compound itself is limited in publicly accessible scientific literature. This creates several distinct research gaps and corresponding opportunities for further investigation.
Research Gaps:
Limited Publicly Available Data: There is a notable absence of peer-reviewed articles focusing on the synthesis, purification, and comprehensive characterization of this compound. While it is available from commercial suppliers, the detailed experimental procedures and optimization data are not widely disseminated. bldpharm.com
No Direct Biological Profiling: The direct biological activity of the title compound remains uninvestigated. The specific influence of the combined 4-cyclopropyl and 1-Boc substitutions on the indazole core's intrinsic properties has not been characterized.
Lack of Structural Elucidation: Detailed structural data, such as single-crystal X-ray diffraction analysis, for this compound is not present in the public domain.
Research Opportunities:
Synthetic Route Development and Publication: A significant opportunity exists for the development and publication of a high-yield, scalable synthetic route for this compound. Publishing such a method along with complete spectroscopic characterization (¹H NMR, ¹³C NMR, MS, IR) would be a valuable contribution to the synthetic chemistry community.
Chemical Library Synthesis: The compound is an ideal precursor for the creation of a chemical library of novel indazole derivatives. The synthetic pathway would involve the deprotection of the Boc group to yield 4-cyclopropyl-1H-indazole, which can then be subjected to further functionalization. This could include N-alkylation/arylation or C-H activation at other positions on the indazole ring to generate a diverse set of molecules for high-throughput screening.
Exploration of Medicinal Applications: Following the synthesis of derivatives from 4-cyclopropyl-1H-indazole, these new compounds could be evaluated for a range of biological activities. Given the history of the indazole scaffold, promising areas of investigation include kinase inhibition for oncology applications and anti-inflammatory activity.
Computational and In Silico Studies: Molecular modeling and docking studies could be performed on the parent 4-cyclopropyl-1H-indazole core (after Boc deprotection) to predict potential biological targets. These computational insights could help prioritize and guide future synthetic efforts and biological testing, making the discovery process more efficient.
Table 2: List of Mentioned Chemical Compounds
| Compound Name | Role/Context |
|---|---|
| This compound | The title compound and primary subject of the article. |
| tert-butyl 4-cyclopropyl-1H-indazole-1-carboxylate | Systematic IUPAC name for the title compound. |
| Indazole | The core heterocyclic scaffold. |
Properties
Molecular Formula |
C15H18N2O2 |
|---|---|
Molecular Weight |
258.32 g/mol |
IUPAC Name |
tert-butyl 4-cyclopropylindazole-1-carboxylate |
InChI |
InChI=1S/C15H18N2O2/c1-15(2,3)19-14(18)17-13-6-4-5-11(10-7-8-10)12(13)9-16-17/h4-6,9-10H,7-8H2,1-3H3 |
InChI Key |
XLMFRBOGKXGKSI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=CC=CC(=C2C=N1)C3CC3 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Boc 4 Cyclopropyl 1h Indazole and Its Analogues
Strategic Approaches to the Indazole Core Construction
The synthesis of the 1H-indazole core, a privileged scaffold in drug discovery, is achievable through numerous strategic routes. These methods often involve the formation of key nitrogen-nitrogen and carbon-nitrogen bonds to construct the bicyclic heterocyclic system.
Cyclization Reactions for 1H-Indazole Ring Formation
Intramolecular cyclization reactions are a cornerstone for the synthesis of the 1H-indazole ring. These methods typically involve the formation of the pyrazole (B372694) ring fused to a benzene (B151609) ring from appropriately substituted acyclic precursors.
Palladium-catalyzed reactions have become a powerful tool for the synthesis of 1-aryl-1H-indazoles. A common approach involves the intramolecular amination of aryl halides. For instance, the cyclization of arylhydrazones derived from 2-bromoaldehydes or 2-bromoacetophenones can be achieved with high yields using a palladium catalyst. acs.org The reaction of 2-bromobenzaldehydes with arylhydrazines in the presence of a palladium catalyst and a suitable ligand, such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) or 1,3-bis(diphenylphosphino)propane (dppp), along with a base like sodium tert-butoxide, affords 1-aryl-1H-indazoles in good yields. acs.orgresearchgate.net
The use of pre-formed hydrazones has been shown to improve yields and allow for milder reaction conditions compared to a one-pot reaction of the aldehyde and hydrazine. acs.org This methodology is applicable to a wide range of substrates, including those with electron-donating or electron-withdrawing groups. acs.org Furthermore, palladium-catalyzed Suzuki-Miyaura cross-coupling reactions have been employed to synthesize various indazole derivatives from readily available starting materials. nih.gov
Table 1: Examples of Palladium-Catalyzed Indazole Synthesis
| Starting Materials | Catalyst/Ligand | Base | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-Bromobenzaldehyde, Phenylhydrazine | Pd(OAc)₂, dppp | NaO-t-Bu | 1-Phenyl-1H-indazole | Good | thieme-connect.de |
| Arylhydrazones of 2-bromoaldehydes | Pd(dba)₂, rac-BINAP | Cs₂CO₃ | 1-Aryl-1H-indazoles | Good to High | acs.org |
Copper-catalyzed methods provide an efficient alternative for the construction of the indazole ring, often proceeding through an intramolecular Ullmann-type reaction. thieme-connect.comacs.org A general method involves the copper-catalyzed amination of ortho-halogenated ketones or carboxylic acids with hydrazines, followed by intramolecular dehydration. acs.org For example, using a small amount of copper(I) oxide (CuO) as a catalyst in the presence of potassium carbonate allows for the regioselective synthesis of 1-alkyl- or 1-aryl-1H-indazoles. acs.org
This approach is tolerant of various functional groups and has been successfully applied to a range of alkyl aryl ketones, diaryl ketones, and benzoic acid derivatives. acs.org Another efficient method involves the Cu(OAc)₂-mediated N-N bond formation from ketimine intermediates, which are prepared from o-aminobenzonitriles and organometallic reagents, using oxygen as the sole oxidant. nih.gov Copper catalysts have also been used for the cyclization of o-haloaryl N-sulfonylhydrazones, which involves a copper-catalyzed C=N double bond isomerization followed by an intramolecular C-N coupling reaction. researchgate.net
Table 2: Copper-Mediated Synthesis of 1H-Indazoles
| Substrate | Catalyst | Base | Key Transformation | Product | Reference |
|---|---|---|---|---|---|
| 2-Chloroacetophenone, Methylhydrazine | CuO | K₂CO₃ | N-arylation, Dehydration | 1,3-Dimethyl-1H-indazole | acs.org |
| Hydrazone of 2-bromo-5-fluorobenzaldehyde | Copper Catalyst | K₃PO₄ | Intramolecular Ullmann Cyclization | 5-Bromo-4-fluoro-1-methyl-1H-indazole | thieme-connect.com |
A modern and efficient route to 1H-indazoles involves a silver(I)-mediated intramolecular oxidative C-H amination. nih.govacs.orgnih.gov This method enables the construction of a variety of 1H-indazoles from arylhydrazones under relatively mild conditions. nih.gov The reaction is typically mediated by a silver(I) salt, such as silver triflimide (AgNTf₂), often in the presence of a copper co-catalyst like copper(II) acetate. nih.govacs.org
This synthetic strategy is particularly effective for preparing 3-substituted indazoles, which can be challenging to synthesize via other C-H amination methods. nih.govacs.org The reaction tolerates a range of functional groups on the indazole core, including amides, ketones, esters, and aryl groups. nih.govacs.org Mechanistic studies suggest that the reaction proceeds through a single electron transfer (SET) pathway mediated by the Ag(I) oxidant. nih.govnih.gov
The general procedure involves heating the arylhydrazone substrate with AgNTf₂ and Cu(OAc)₂ in a solvent like 1,2-dichloroethane. nih.govacs.org
Table 3: Silver(I)-Mediated Synthesis of 1H-Indazoles
| Substrate Type | Reagents | Temperature | Product Type | Reference |
|---|
The 1,3-dipolar cycloaddition reaction offers a powerful and convergent approach to the indazole skeleton. organic-chemistry.org A common strategy involves the [3+2] cycloaddition of an aryne with a diazo compound. organic-chemistry.org Arynes, highly reactive intermediates, can be generated in situ from precursors like o-(trimethylsilyl)aryl triflates in the presence of a fluoride source such as cesium fluoride (CsF) or tetrabutylammonium fluoride (TBAF). organic-chemistry.org
This method provides a direct and efficient route to a wide array of substituted indazoles under mild reaction conditions. organic-chemistry.org Another variation of this strategy is the reaction of in situ generated nitrile imines with benzyne, which rapidly affords N(1)-C(3) disubstituted indazoles in moderate to excellent yields. acs.orgacs.org Sydnones, which are stable cyclic 1,3-dipoles, have also been used in [3+2] cycloaddition reactions with arynes to produce 2H-indazoles efficiently. nih.govnih.gov
Table 4: 1,3-Dipolar Cycloaddition for Indazole Synthesis
| Dipole | Dipolarophile | Conditions | Product | Reference |
|---|---|---|---|---|
| Diazo compounds | Arynes (from silylaryl triflates) | CsF or TBAF, room temp. | Substituted 1H-indazoles | organic-chemistry.org |
| Nitrile imines (in situ) | Benzyne | CsF/18-crown-6 | 1,3-Disubstituted 1H-indazoles | acs.orgacs.org |
The Fischer indole (B1671886) synthesis is a classic reaction in organic chemistry used to synthesize indoles from arylhydrazones under acidic conditions. alfa-chemistry.comwikipedia.org The core transformation involves the acid-catalyzed intramolecular cyclization of an arylhydrazone followed by the elimination of ammonia. wikipedia.orgbyjus.com While this reaction is named for indole synthesis, the fundamental mechanistic steps, particularly the formation and cyclization of a hydrazone intermediate, are analogous to several indazole synthesis pathways. byjus.com
The synthesis of indazoles often starts with arylhydrazines and carbonyl compounds, which condense to form arylhydrazones, the key starting material for the Fischer synthesis. byjus.comthermofisher.com The subsequent cyclization, while leading to an indazole instead of an indole, shares the common principle of forming a new heterocyclic ring from a hydrazone precursor. The key difference lies in the cyclization pathway, which for indazoles involves the formation of the N-N bond of the pyrazole ring. For example, the palladium-catalyzed cyclization of arylhydrazones of 2-haloaldehydes can be seen as a modern analogue, where a metal catalyst facilitates the ring-closing step that is promoted by acid in the classic Fischer synthesis. acs.orgjk-sci.com
Table 5: Comparison of Fischer Indole Synthesis and Analogous Indazole Synthesis
| Feature | Fischer Indole Synthesis | Analogous Indazole Synthesis |
|---|---|---|
| Starting Material | Arylhydrazine and Aldehyde/Ketone | Arylhydrazine and o-Halo-Aldehyde/Ketone |
| Intermediate | Arylhydrazone | Arylhydrazone |
| Catalyst/Promoter | Brønsted or Lewis Acid | Palladium or Copper Catalyst |
| Key Step | consensus.appconsensus.app-Sigmatropic Rearrangement, Cyclization | Intramolecular C-N Bond Formation (Cyclization) |
Regioselective N-Alkylation and N-Protection Strategies
The indazole core possesses two nitrogen atoms, N1 and N2, both of which can undergo alkylation or acylation. arkat-usa.orgnih.gov Consequently, achieving regioselectivity is a critical challenge in the synthesis of N-substituted indazoles. The distribution of N1 and N2 products is influenced by several factors, including the nature of the substituent on the indazole ring, the choice of electrophile, the base, and the solvent. arkat-usa.org
Generally, direct alkylation of 1H-indazoles often leads to a mixture of N1 and N2 isomers. arkat-usa.org However, thermodynamic conditions tend to favor the formation of the more stable N1-substituted product. acs.org For instance, the use of sodium hydride (NaH) in a solvent like tetrahydrofuran (THF) has been shown to be a promising system for achieving N1-selective indazole alkylation. arkat-usa.org The steric and electronic properties of substituents on the indazole ring play a significant role in directing the regiochemical outcome. While C4 and C5-substituted indazoles may show little regioselectivity, substituents at other positions can significantly influence the N1/N2 ratio.
In the context of synthesizing 1-Boc-4-cyclopropyl-1H-indazole, the "alkylation" is the introduction of the tert-butoxycarbonyl (Boc) protecting group. This acylation reaction is also subject to regioselectivity. Thermodynamic control typically directs the Boc group to the N1 position, which is generally considered more thermodynamically stable. acs.org
Table 1: Regioselectivity in N-Alkylation/Protection of Substituted Indazoles
| Indazole Substrate | Reagents and Conditions | Major Product | Reference |
| Substituted Indazoles | Alkyl halide, NaH, THF | N1-Alkyl Indazole | arkat-usa.org |
| 5-Bromoindazole | (Boc)₂O, TEA, DMAP | N1-Boc-5-bromoindazole | nih.gov |
| General Indazoles | Thermodynamic Conditions | N1-Protected Indazole | acs.org |
Introduction and Manipulation of the Cyclopropyl (B3062369) Substituent
The introduction of the cyclopropyl moiety at the C4 position of the indazole ring is a key step that can be achieved through several modern synthetic methods, primarily involving cyclopropanation or cross-coupling reactions.
The Simmons-Smith reaction is a classic and widely used method for the stereospecific conversion of alkenes to cyclopropanes. nih.govgoogle.comnih.gov This reaction involves an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), which is generated from diiodomethane and a zinc-copper couple. nih.govnih.gov A common and often more reactive variant is the Furukawa modification, which utilizes diethylzinc (Et₂Zn) and diiodomethane. google.com
To apply this methodology to the synthesis of a 4-cyclopropyl-indazole, a precursor with a double bond at the C4 position would be required. However, the direct cyclopropanation of an aromatic system like indazole is not feasible. Therefore, this approach would necessitate a more complex synthetic route involving the initial construction of an intermediate containing a vinyl group at the C4 position of the indazole core, which could then undergo a Simmons-Smith reaction. The reaction is known for its compatibility with a wide range of functional groups, which is an advantage in multi-step syntheses. nih.gov
Table 2: Variants of the Simmons-Smith Reaction for Cyclopropanation
| Reagent System | Description | Key Features |
| CH₂I₂ / Zn-Cu couple | The classic Simmons-Smith reagent. | Stereospecific, compatible with many functional groups. nih.govnih.gov |
| CH₂I₂ / Et₂Zn | Furukawa modification, often more reactive. | Can be used for less reactive alkenes. google.com |
A more direct and versatile approach for introducing the cyclopropyl group onto the indazole scaffold is through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This reaction typically involves the coupling of an aryl halide or triflate with an organoboron reagent in the presence of a palladium catalyst and a base. nih.gov
For the synthesis of 4-cyclopropyl-1H-indazole, a common strategy would involve the Suzuki-Miyaura coupling of a 4-halo-1H-indazole (e.g., 4-bromo- or 4-iodo-1H-indazole) with a cyclopropylboron reagent, such as cyclopropylboronic acid or potassium cyclopropyltrifluoroborate. The latter is often favored due to its stability and ease of handling. This method is highly tolerant of various functional groups, making it suitable for complex molecule synthesis. nih.gov
The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for achieving high yields. A typical catalytic system might involve a palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0) catalyst with a suitable phosphine ligand.
Table 3: Representative Conditions for Suzuki-Miyaura Cross-Coupling
| Aryl Halide | Boron Reagent | Catalyst System | Base | Solvent | Product |
| 4-Bromo-1H-indazole | Potassium cyclopropyltrifluoroborate | Pd(OAc)₂, XPhos | K₂CO₃ | CPME/H₂O | 4-Cyclopropyl-1H-indazole |
| 3-Iodo-N-Boc-indazole | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 3-Phenyl-N-Boc-indazole |
Integration of the Boc Protecting Group
The tert-butoxycarbonyl (Boc) group is one of the most common nitrogen-protecting groups in organic synthesis due to its stability under a wide range of conditions and its facile removal under acidic conditions. nih.gov
The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. nih.govnih.gov For the protection of 4-cyclopropyl-1H-indazole, achieving regioselectivity is key. As with N-alkylation, the reaction can potentially occur at either N1 or N2. However, under thermodynamic control, the N1-protected isomer is generally the major product due to its greater stability. acs.org The use of a base such as triethylamine (TEA) and a catalyst like 4-dimethylaminopyridine (DMAP) in a solvent like dichloromethane is a common procedure for this transformation. nih.gov
Table 4: Conditions for Boc Protection of Indazoles
| Substrate | Reagents | Catalyst | Solvent | Product |
| 4-Cyclopropyl-1H-indazole | (Boc)₂O | DMAP | Dichloromethane | This compound |
| 3-Amino-5-bromo-1H-indazole | (Boc)₂O | DMAP | Dichloromethane | tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate |
The removal of the Boc group is typically accomplished under acidic conditions. nih.gov A common method involves treatment with strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane, or with hydrogen chloride (HCl) in an organic solvent like dioxane or methanol. organic-chemistry.org
The choice of deprotection conditions must consider the stability of other functional groups in the molecule. The cyclopropyl group is generally stable to the acidic conditions used for Boc deprotection. However, care must be taken if other acid-sensitive groups are present. Alternative, milder deprotection methods have been developed to enhance functional group compatibility. These can include the use of Lewis acids or basic conditions for certain N-Boc protected heterocycles, although acidic cleavage remains the most prevalent method. arkat-usa.orgresearchgate.net For instance, the concomitant deprotection of a Boc group during a Suzuki-Miyaura coupling under microwave heating has been observed, highlighting the importance of reaction conditions on protecting group stability. nih.gov
Table 5: Common Deprotection Methods for the Boc Group
| Reagent | Solvent | Conditions | Comments |
| Trifluoroacetic Acid (TFA) | Dichloromethane | Room Temperature | Standard and efficient method. organic-chemistry.org |
| Hydrogen Chloride (HCl) | Dioxane or Methanol | Room Temperature | Widely used, provides the hydrochloride salt of the amine. organic-chemistry.org |
| Oxalyl Chloride | Methanol | Room Temperature | A mild alternative for selective deprotection. organic-chemistry.org |
| Sodium Borohydride (NaBH₄) | Ethanol | Room Temperature | Selective for N-Boc deprotection of certain heterocycles like imidazoles and pyrazoles. researchgate.net |
Purification and Isolation Techniques for Complex Indazole Derivatives
The purification of complex indazole derivatives often involves the removal of starting materials, reagents, and side-products from the crude reaction mixture. Given the structural diversity of indazole analogues, a universally applicable purification protocol does not exist. However, a general workflow can be established, which is then optimized for each specific compound.
Column Chromatography:
Flash column chromatography over silica gel is the most widely utilized method for the purification of substituted indazoles, including those bearing the N-Boc protecting group. The choice of eluent is crucial for achieving good separation. A common mobile phase consists of a mixture of a non-polar solvent, such as hexane or petroleum ether, and a more polar solvent, typically ethyl acetate. The polarity of the eluent is gradually increased to facilitate the elution of the compounds from the stationary phase.
For N-Boc protected indazoles, this technique has proven to be effective. For instance, the purification of tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate was successfully achieved using column chromatography on silica gel with an eluent system of 20–30% ethyl acetate in hexane. Similarly, other substituted indazole derivatives have been purified using varying ratios of ethyl acetate and hexane, demonstrating the versatility of this method. The stability of the Boc protecting group under these chromatographic conditions is generally good, although care must be taken to avoid highly acidic conditions which could lead to its cleavage.
The progress of the separation is monitored by thin-layer chromatography (TLC), which helps in identifying the fractions containing the desired product. After collection, the fractions are combined and the solvent is removed under reduced pressure to yield the purified compound.
Recrystallization:
Recrystallization is another powerful technique for the purification of solid indazole derivatives. This method relies on the difference in solubility of the target compound and impurities in a particular solvent or solvent system at different temperatures. The crude product is dissolved in a minimum amount of a suitable hot solvent, and upon cooling, the pure compound crystallizes out, leaving the impurities dissolved in the mother liquor.
This technique is particularly useful for separating isomers of substituted indazoles, which can be challenging to resolve by chromatography. A variety of solvents and mixed solvent systems, such as acetone/water, ethanol/water, methanol/water, acetonitrile/water, or tetrahydrofuran/water, have been employed for the recrystallization of indazole derivatives to obtain single isomers with high purity. For example, the separation of 1- and 2-substituted indazole isomers has been achieved through recrystallization from mixed solvent systems, yielding compounds with purities exceeding 99%.
The choice of solvent is critical and is determined empirically for each compound. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures.
Interactive Data Table of Purification Parameters for Indazole Derivatives
The following table summarizes various purification parameters reported for a selection of complex indazole derivatives, illustrating the common techniques and conditions used.
| Compound Name | Purification Method | Stationary Phase | Eluent System | Purity |
| 3-Aryl-1H-indazoles | Column Chromatography | Silica Gel | 30% Ethyl acetate in Hexane | - |
| tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate | Column Chromatography | Silica Gel | 20-30% Ethyl acetate in Hexane | >95% |
| 1- and 2-substituted indazole isomers | Recrystallization | - | Acetone/Water, Ethanol/Water, etc. | >99% |
| N-Methyl-3-aryl indazoles | Column Chromatography | Silica Gel | 30% Ethyl acetate in Hexane | - |
Derivatization and Structural Modification Strategies of 1 Boc 4 Cyclopropyl 1h Indazole
Structure-Activity Relationship (SAR) Studies on Indazole Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to understanding how specific structural features of indazole derivatives influence their biological activity. researchgate.net These studies reveal that the therapeutic efficacy of these compounds can be finely tuned by altering substituents at various positions on the indazole ring. For instance, the introduction of nitro and ethoxy groups has been shown to enhance the anticancer potency of certain indazole derivatives.
The position of substituents is critical. Research on indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors has demonstrated that substituent groups at both the 4-position and 6-position of the 1H-indazole scaffold play a crucial role in inhibitory activity. nih.gov Similarly, for inhibitors of the fibroblast growth factor receptor 1 (FGFR1), the presence of an N-ethylpiperazine group was found to be important for both enzymatic and cellular activity. nih.gov Computational approaches, such as Quantitative Structure-Activity Relationship (QSAR) analysis, are often employed to guide the design of more potent compounds by correlating structural features with biological activity. nih.gov These models help identify key attributes, such as steric and electrostatic properties, that govern the compound's interaction with its biological target. nih.gov
Table 1: Summary of SAR Findings for Indazole Derivatives This table is interactive and can be sorted by clicking on the column headers.
| Position of Modification | Substituent/Modification | Observed Effect | Biological Target/Activity |
|---|---|---|---|
| C3 | Suitably substituted carbohydrazide (B1668358) moiety | Crucial for strong inhibitory activity | IDO1 Enzyme Inhibition nih.gov |
| C4 & C6 | Substituent groups | Crucial role in inhibitory activity | IDO1 Enzyme Inhibition nih.gov |
| C6 | N-ethylpiperazine group | Important for enzyme and cellular activity | FGFR1 Inhibition nih.gov |
| General | Nitro and ethoxy substitutions | Enhanced anticancer potency | Anticancer Activity |
| Para-position of upper aryl ring | Larger substituents (e.g., CF3) | Improved degradation efficacy | Selective Estrogen Receptor Degraders (SERDs) nih.gov |
Functionalization at the Indazole Nitrogen Atoms (N-1 and N-2)
The nitrogen atoms of the indazole ring, N-1 and N-2, are key sites for derivatization, most commonly through N-alkylation or N-acylation. nih.gov The starting compound, 1-Boc-4-cyclopropyl-1H-indazole, has the N-1 position protected by a Boc group. This group is typically removed under acidic conditions to yield 4-cyclopropyl-1H-indazole, which can then undergo reactions at either nitrogen.
The regioselectivity of N-alkylation is a significant challenge, as reactions often yield a mixture of N-1 and N-2 isomers. beilstein-journals.orgresearchgate.net The outcome is heavily influenced by the steric and electronic properties of existing substituents on the indazole ring, as well as the reaction conditions. nih.govbeilstein-journals.org Studies have shown that using sodium hydride (NaH) in tetrahydrofuran (THF) tends to favor the formation of the N-1 alkylated product, which is often the thermodynamically more stable isomer. nih.govbeilstein-journals.orgresearchgate.net However, the presence of certain substituents can override this preference. For example, electron-withdrawing groups like nitro (NO₂) or carboxylate (CO₂Me) at the C-7 position can direct alkylation to the N-2 position with high selectivity (≥ 96%). nih.govbeilstein-journals.org Conversely, bulky substituents at the C-3 position, such as a tert-butyl group, sterically hinder the N-2 position and lead to excellent N-1 regioselectivity. nih.govbeilstein-journals.org
Table 2: Effect of Substituents on Regioselectivity of Indazole N-Alkylation This table is interactive and can be sorted by clicking on the column headers.
| Substituent Position | Substituent Type | Preferred Site of Alkylation | Observed Regioselectivity |
|---|---|---|---|
| C3 | 3-tert-butyl, 3-COMe, 3-carboxamide | N-1 | > 99% nih.govbeilstein-journals.org |
| C7 | NO₂ or CO₂Me | N-2 | ≥ 96% nih.govbeilstein-journals.org |
Substituent Effects at Aromatic and Heterocyclic Positions of the Indazole Ring
Functionalization at other positions of the indazole core is a common strategy to expand chemical diversity and modulate pharmacological properties. nih.gov The C-3 position is frequently targeted for modification. chim.it Techniques such as halogenation (e.g., iodination, bromination) at C-3 provide a handle for further diversification through metal-catalyzed cross-coupling reactions, allowing the introduction of various alkyl, aryl, or heteroaryl groups. chim.it
Substituents on the benzene (B151609) portion of the indazole ring (positions 5, 6, and 7) also play a critical role in determining biological activity and regioselectivity of subsequent reactions. nih.gov As mentioned, groups at the C-7 position can strongly influence the N-1/N-2 alkylation ratio. nih.govbeilstein-journals.org Modifications at the C-5 and C-6 positions have been explored in the development of various inhibitors. For example, a series of potent GPR120 agonists featured an indazole-6-phenylcyclopropylcarboxylic acid scaffold. nih.gov These modifications can alter the molecule's solubility, lipophilicity, and hydrogen bonding capacity, all of which are critical for its pharmacokinetic and pharmacodynamic profile.
Bioisosteric Replacements of Key Structural Motifs
Bioisosteric replacement is a key strategy in drug design where an atom or a group of atoms is exchanged for another with similar physical or chemical properties to enhance a molecule's biological activity or to improve its ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile. cambridgemedchemconsulting.com The indazole ring itself is frequently employed as a bioisostere for other aromatic heterocycles like indole (B1671886) or for a phenol group. nih.govpharmablock.com Replacing a phenol with an indazole can be advantageous as it may reduce susceptibility to phase II metabolism, such as glucuronidation, which can lead to rapid clearance of the compound. nih.govpharmablock.com
Within an indazole-based scaffold, specific functional groups can also be replaced. For example, in the development of monoamine oxidase B (MAO-B) inhibitors, the introduction of a 1,2,4-oxadiazole ring as a bioisosteric replacement for an amide group led to the most potent and selective compound. cnr.it In another instance, an azaindole moiety in a kinase inhibitor was replaced with an indazole to mitigate cytochrome P450 time-dependent inhibition (TDI), although this particular change resulted in a loss of potency. nih.gov These examples highlight that bioisosteric replacement is a nuanced strategy where the benefits of improved metabolic stability must be balanced against potential impacts on target affinity.
Strategies for Scaffold Optimization and Lead Compound Development
Developing a lead compound from an initial hit like this compound involves a multi-pronged approach to optimize potency, selectivity, and drug-like properties. nih.gov One powerful strategy is fragment-based lead discovery (FBLD), where small molecular fragments with weak binding affinity are identified and then grown or merged to create more potent lead compounds. nih.gov An indazole fragment, for instance, was successfully optimized into a potent AXL kinase inhibitor through this approach. nih.gov
Scaffold hopping is another common strategy, where the central core of a known active molecule is replaced by a different scaffold, such as indazole, to discover new chemical series with potentially improved properties. pharmablock.com The indazole scaffold is considered a "privileged structure" because it can interact with multiple biological targets, particularly protein kinases. pharmablock.com
The optimization process is often guided by computational modeling and SAR data. By systematically applying the derivatization strategies discussed—functionalizing the N-1/N-2 positions, modifying substituents at various points on the ring, and employing bioisosteric replacements—medicinal chemists can fine-tune the properties of the indazole scaffold. beilstein-journals.orgrsc.org This iterative process aims to enhance target engagement, improve selectivity over related targets to reduce side effects, and optimize pharmacokinetic properties to ensure the compound can reach its site of action in the body. nih.govresearchgate.net
Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for the complete assignment of all proton and carbon signals in 1-Boc-4-cyclopropyl-1H-indazole.
¹H NMR: The proton NMR spectrum provides information on the chemical environment, number, and connectivity of protons. For this compound, distinct signals would be expected for the aromatic protons on the indazole ring, the protons of the cyclopropyl (B3062369) group, and the nine equivalent protons of the tert-butyl group of the Boc protector. The coupling patterns (splitting) between adjacent protons would be crucial for assigning their relative positions.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. Key signals would include those for the carbonyl carbon of the Boc group, the aromatic carbons of the indazole ring, and the carbons of the cyclopropyl and tert-butyl groups. The chemical shifts are indicative of the electronic environment of each carbon.
¹⁵N NMR: Nitrogen-15 NMR, although less common due to the lower natural abundance and sensitivity of the ¹⁵N isotope, can provide direct information about the electronic environment of the nitrogen atoms in the indazole ring. researchgate.net The chemical shifts of N1 and N2 would confirm the position of the Boc group on N1. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Key Structural Moieties
| Structural Moiety | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| Boc Group | C(CH₃)₃ | ~1.6 | ~28 |
| Boc Group | C(CH₃)₃ | - | ~85 |
| Boc Group | C=O | - | ~150 |
| Cyclopropyl Group | CH (methine) | ~1.8 - 2.2 | ~10 - 15 |
| Cyclopropyl Group | CH₂ (methylene) | ~0.7 - 1.2 | ~5 - 10 |
| Indazole Ring | Aromatic CH | ~7.0 - 8.0 | ~110 - 140 |
| Indazole Ring | Aromatic C-N | - | ~120 - 145 |
This table is generated based on typical chemical shift values for these functional groups and is for illustrative purposes.
To resolve ambiguities and confirm the precise connectivity, a suite of 2D NMR experiments is employed.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It would be used to establish the connectivity between the protons on the aromatic ring and to confirm the spin system within the cyclopropyl group.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon signals of the atoms they are directly attached to. This is essential for definitively assigning which proton is bonded to which carbon. mdpi.com
Vibrational Spectroscopy (IR and Raman) in Structural Analysis
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups.
IR Spectroscopy: The IR spectrum would display characteristic absorption bands. A strong band around 1725-1745 cm⁻¹ would be indicative of the C=O (carbonyl) stretch of the Boc protecting group. ijcr.info Bands in the 1600-1450 cm⁻¹ region would correspond to C=C and C=N stretching vibrations within the indazole ring. C-H stretching vibrations for the aromatic, cyclopropyl, and aliphatic (Boc) groups would appear in distinct regions.
Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations often give strong Raman signals. It can be particularly useful for identifying non-polar bonds that may be weak in the IR spectrum.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a destructive technique that provides the molecular weight of the compound and, through fragmentation analysis, offers valuable structural clues.
Molecular Ion Peak: In a high-resolution mass spectrum (HRMS), the detection of the molecular ion ([M]⁺ or a protonated/sodiated adduct like [M+H]⁺ or [M+Na]⁺) allows for the determination of the exact molecular weight and, consequently, the elemental formula.
Fragmentation Pattern: The fragmentation pattern provides a roadmap of the molecule's structure. For this compound, characteristic fragmentation would likely involve the loss of the Boc group or its components. Common fragments would include the loss of isobutylene (B52900) (56 Da) to give [M-56]⁺, or the loss of the entire Boc group (100 Da) to give the [M-100]⁺ ion, corresponding to the 4-cyclopropyl-1H-indazole fragment. acdlabs.comnih.gov Further fragmentation of the indazole ring itself could also be observed. researchgate.net
Table 2: Predicted Key Mass Spectrometry Fragments
| Fragment | m/z (relative to M) | Description |
|---|---|---|
| [M]⁺ | M | Molecular Ion |
| [M-56]⁺ | M-56 | Loss of isobutylene from Boc group |
| [M-100]⁺ | M-100 | Loss of the Boc group |
This table illustrates plausible fragmentation pathways based on the known behavior of Boc-protected heterocycles.
X-ray Crystallography for Absolute Stereochemistry and Conformation
Should a suitable single crystal of this compound be grown, X-ray crystallography offers the most definitive structural information. This technique can precisely determine bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state. researchgate.netdntb.gov.ua It would unambiguously confirm the connectivity of the atoms, the planarity of the indazole ring, the conformation of the Boc group, and the orientation of the cyclopropyl substituent relative to the indazole ring. mdpi.com
Chiroptical Methods for Stereochemical Assignment of Cyclopropyl Moiety
If the cyclopropyl moiety were to contain stereocenters (for instance, if it were substituted), chiroptical methods would be essential for determining its absolute configuration. Techniques like Circular Dichroism (CD) measure the differential absorption of left- and right-circularly polarized light. The resulting CD spectrum is highly sensitive to the three-dimensional arrangement of atoms and can be compared to theoretical spectra calculated for different stereoisomers to assign the absolute stereochemistry.
Computational and Theoretical Investigations of 1 Boc 4 Cyclopropyl 1h Indazole
Quantum Mechanical (QM) Studies
Quantum mechanical methods are used to model the electronic structure of a molecule, which governs its stability, reactivity, and spectroscopic properties.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.govescholarship.org For a molecule like 1-Boc-4-cyclopropyl-1H-indazole, DFT calculations can predict key properties that determine its chemical behavior. These calculations focus on the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. nih.govmultidisciplinaryjournals.com
Studies on similar indazole derivatives demonstrate that substituents on the indazole ring significantly influence these electronic properties. researchgate.net For instance, electron-donating or withdrawing groups can alter the energy of the frontier orbitals, thereby tuning the molecule's reactivity. nih.gov DFT can also generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov These maps are invaluable for predicting how the molecule will interact with other reagents. nih.govresearchgate.net
Illustrative Data from DFT Calculations on an Indazole Analog:
| Calculated Property | Illustrative Value | Significance |
|---|---|---|
| EHOMO | -6.5 eV | Indicates electron-donating capability. |
| ELUMO | -1.2 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | Relates to chemical reactivity and stability. multidisciplinaryjournals.com |
| Dipole Moment | 3.2 D | Indicates overall polarity of the molecule. |
Note: The values in this table are representative examples based on published DFT studies of substituted indazoles and are for illustrative purposes only.
Furthermore, the indazole ring can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, where the hydrogen atom is located on the N1 or N2 nitrogen, respectively. nih.govresearchgate.net While the 1H-indazole is generally the more thermodynamically stable form, the energy difference can be small, and the less stable tautomer can be important in chemical reactions or biological interactions. researchgate.netnih.gov QM calculations are essential for accurately predicting the relative energies of these tautomers, both in the gas phase and in solution, which is crucial for understanding the molecule's behavior in different environments. nih.govrsc.orgnih.gov
Quantum mechanics is a fundamental tool for mapping out the step-by-step pathways of chemical reactions, known as reaction mechanisms. arxiv.org For a synthetic intermediate like this compound, QM methods can be used to model its formation or its subsequent conversion into more complex molecules. For example, in studying the N-alkylation of indazoles, DFT calculations have been used to explain why reactions yield a mixture of N1 and N2 substituted products and how reaction conditions can be tuned to favor one over the other. nih.gov These calculations identify the transition state structures and their corresponding energy barriers for each potential reaction pathway, providing a detailed, energetic picture of the reaction landscape. nih.govnih.gov This insight is invaluable for optimizing reaction conditions to maximize the yield of a desired product.
Molecular Dynamics (MD) Simulations
While QM methods are excellent for static properties, Molecular Dynamics (MD) simulations provide a view of how molecules move and behave over time, offering insights into their dynamic nature.
MD simulations model the motion of a molecule in a simulated environment, such as a solvent like water or ethanol, by calculating the forces between atoms using classical mechanics. For this compound, an MD simulation would reveal how the molecule tumbles, rotates, and flexes in solution. This provides a more realistic picture of its conformational flexibility than static QM calculations. Such simulations, performed on related indazole derivatives, have been used to understand how the molecule explores different shapes and how these dynamic changes might influence its availability to react or interact with other molecules. nih.gov
Indazole derivatives are often developed as inhibitors of protein kinases, which are important targets in cancer therapy. rsc.org this compound is a known building block for KRAS inhibitors, a critical target in many cancers. nih.govresearchgate.net After a potential drug molecule (ligand) is designed, MD simulations are used to study how it binds to its target protein. nih.gov
In a typical study, the ligand is placed in the binding site of the protein, and the simulation shows how the complex behaves over nanoseconds or even microseconds. nih.gov These simulations can:
Assess Binding Stability: Determine if the ligand remains securely in the binding pocket or if it is unstable and drifts away. researchgate.net
Identify Key Interactions: Reveal the specific hydrogen bonds, hydrophobic interactions, and other forces that hold the ligand in place. nih.govnih.gov
Reveal Conformational Changes: Show how the protein or ligand might change shape to achieve a better fit.
MD simulations on indazole-based inhibitors targeting proteins like VEGFR2 and COX-2 have demonstrated that the indazole core often forms crucial hydrogen bonds with the protein's backbone, anchoring the inhibitor in the active site. researchgate.netnih.gov The stability of these interactions over the course of the simulation is a strong indicator of the ligand's potential efficacy as a drug. researchgate.net
Illustrative Data from MD Simulation of a Ligand-Protein Complex:
| Simulation Metric | Illustrative Finding | Interpretation |
|---|---|---|
| RMSD (Root Mean Square Deviation) | Low and stable over 100 ns | The ligand-protein complex is stable. ajchem-a.com |
| Hydrogen Bond Occupancy | >80% for Indazole N-H with protein backbone | A persistent and strong hydrogen bond is crucial for binding. ajchem-a.com |
| Binding Free Energy (MM/PBSA) | -45 kcal/mol | Predicts a strong binding affinity. |
Note: The values in this table are representative examples based on published MD simulations of kinase inhibitors and are for illustrative purposes only.
Molecular Docking and Virtual Screening Approaches
Prediction of Binding Modes and Affinities with Biological Targets
No published studies were found that predict the binding modes and affinities of this compound with any biological targets.
Pharmacophore Modeling and Ligand-Based Design
There are no available pharmacophore models developed from or for this compound, nor are there any ligand-based design studies involving this specific compound.
In Silico Structure-Activity Relationship (SAR) Prediction
No in silico SAR prediction studies for this compound have been reported in the scientific literature.
Mechanistic Investigations of Biological Interactions for 1 Boc 4 Cyclopropyl 1h Indazole Derivatives
In Vitro Biological Evaluation Methodologies
In vitro methodologies are fundamental in the preliminary assessment of the biological activity of 1-Boc-4-cyclopropyl-1H-indazole derivatives. These techniques allow for the screening and characterization of compounds in a controlled environment.
Enzyme inhibition assays are a primary tool to identify the specific molecular targets of indazole derivatives. Numerous studies have demonstrated the potential of the indazole core to inhibit various enzymes implicated in disease pathogenesis.
Derivatives of the 1H-indazole scaffold have been shown to be effective inhibitors of several key enzymes:
Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan-2,3-dioxygenase (TDO): These enzymes are significant targets in cancer immunotherapy. nih.gov A series of 4,6-disubstituted 1H-indazole derivatives have been synthesized and evaluated for their inhibitory activity against IDO1 and TDO. nih.gov For instance, certain derivatives displayed potent and selective inhibition of TDO, while others showed dual-target inhibitory activity against both IDO1 and TDO. nih.gov Docking models have suggested that the 1H-indazole motif interacts effectively with the ferrous ion of the heme group and the hydrophobic pockets of the enzyme, highlighting the importance of the indazole structure as a key pharmacophore for IDO1 inhibition. nih.gov
Fibroblast Growth Factor Receptors (FGFRs): A series of 1H-indazole-based derivatives were identified as inhibitors of FGFR kinases. nih.gov These compounds, developed through fragment-led de novo design, showed inhibition of FGFR1-3 in the micromolar range. nih.gov
Epidermal Growth Factor Receptor (EGFR): Through structure-guided drug design, 1H-indazole derivatives have been developed that exhibit potent inhibition of EGFR and its mutants, such as T790M. nih.gov
Extracellular Signal-Regulated Kinase (ERK1/2): Novel 1H-indazole derivatives have been synthesized as ERK inhibitors, with some compounds showing excellent potency and selectivity for ERK1/2. nih.gov
Apoptosis signal-regulating kinase 1 (ASK1): A series of 1H-indazole derivatives were designed and evaluated as novel ASK1 inhibitors, a promising therapeutic target for inflammatory diseases. nih.gov
Interactive Table: Enzyme Inhibition by Indazole Derivatives
| Compound Class | Target Enzyme(s) | IC50 Values | Reference |
|---|---|---|---|
| 4,6-disubstituted-1H-indazole derivatives | IDO1, TDO | 0.17 µM - 0.91 µM | nih.gov |
| 1H-indazole-based derivatives | FGFR1-3 | 0.8 - 90 µM | nih.gov |
| 1H-indazole derivatives | EGFR, EGFR T790M | 8.3 nM, 5.3 nM | nih.gov |
| 3(S)-thiomethyl pyrrolidine-1H-indazole derivatives | ERK1/2 | 7 nM, 20 nM | nih.gov |
Receptor binding assays are employed to determine the affinity and selectivity of compounds for specific receptors. While direct studies on this compound are not prevalent, research on structurally related compounds provides insight. For example, studies on fentanyl analogs, some containing a cyclopropyl (B3062369) moiety, have utilized radioligand binding experiments to determine their affinity for opioid receptors such as the μ-opioid receptor (MOR), δ-opioid receptor (DOR), and κ-opioid receptor (KOR). nih.gov These studies have shown that a compound's affinity for a receptor, like the high MOR affinity of cyclopropylfentanyl (Ki=2.11 nM), is a critical determinant of its biological activity. nih.gov Similarly, certain 1H-indazole derivatives have been identified as orally bioavailable estrogen receptor (ER) degraders, with high efficiency in degrading ER-α. nih.gov
Cell-based assays are critical for understanding the functional consequences of enzyme inhibition or receptor binding in a cellular context.
Antiproliferative and Cytotoxicity Assays: The antiproliferative activity of indazole derivatives is often evaluated against a panel of human cancer cell lines using assays like the MTT (methyl thiazolyl tetrazolium) colorimetric assay. researchgate.net For example, a series of indazole derivatives showed potent growth inhibitory activity against several cancer cell lines, including the 4T1 breast cancer cell line. nih.gov Some derivatives have also demonstrated selectivity, with lower cytotoxicity against normal cells compared to cancer cells. researchgate.net
Apoptosis Induction: The ability of indazole derivatives to induce apoptosis (programmed cell death) is a key indicator of their anticancer potential. This is often assessed by methods such as Annexin V-FITC/PI staining and flow cytometry. researchgate.net Studies have shown that treatment with certain indazole derivatives leads to a dose-dependent increase in apoptosis in cancer cells. researchgate.netnih.gov This is often accompanied by the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3, and the downregulation of the anti-apoptotic protein Bcl-2. researchgate.netnih.gov
Cell Cycle Modulation: The effect of these compounds on the cell cycle can be analyzed by flow cytometry after propidium (B1200493) iodide (PI) staining. researchgate.net Some indazole derivatives have been shown to cause cell cycle arrest at specific phases, such as the G2/M phase, in cancer cells. researchgate.net
Pathway Inhibition: To confirm the mechanism of action, researchers investigate the impact of these compounds on specific signaling pathways within the cell. For instance, in studies of ASK1 inhibitors with a 1H-indazole scaffold, it was demonstrated that the lead compounds suppress the phosphorylation of downstream targets in the ASK1-p38/JNK signaling pathway in HT-29 cells. nih.gov
Interactive Table: Cell-Based Assay Findings for Indazole Derivatives
| Assay Type | Cell Line(s) | Observed Effect | Key Proteins/Pathways Modulated | Reference |
|---|---|---|---|---|
| Antiproliferation | 4T1, A549, K562, PC-3, Hep-G2 | Potent growth inhibition | Not specified | researchgate.netnih.gov |
| Apoptosis Induction | K562, 4T1 | Increased apoptosis | Upregulation of Bax and cleaved caspase-3; Downregulation of Bcl-2 | researchgate.netnih.gov |
| Cell Cycle Modulation | K562 | G2/M phase arrest | Not specified | researchgate.net |
Identifying the specific molecular target of a novel compound is a critical step. For indazole derivatives, this often begins with their design based on known pharmacophores or through screening against panels of kinases or other enzymes. nih.gov Structure-activity relationship (SAR) studies, where the biological activity of a series of structurally related compounds is compared, are crucial for validating the target and optimizing the lead compound. nih.govnih.gov For example, SAR studies on 1H-indazole derivatives have been instrumental in identifying potent inhibitors of enzymes like IDO1 and TDO. nih.govnih.gov Furthermore, molecular docking studies are often used to predict and rationalize the binding of these derivatives to their target proteins, providing insights into the key interactions that determine their inhibitory activity. nih.gov
In Vivo Mechanistic Studies in Model Systems (Non-Human)
In vivo studies in animal models are essential to validate the in vitro findings and to understand the physiological effects and mechanisms of action of the compounds in a whole organism.
In vivo models allow for the investigation of the broader biological impact of this compound derivatives. For instance, in a 4T1 tumor model, a synthesized indazole derivative was shown to suppress tumor growth without causing obvious side effects. nih.gov Immunohistochemistry (IHC) staining of tumor tissues from animal models can reveal the in vivo molecular effects of the compound. For example, in a study of an indazole derivative with immunochemotherapeutic effects, IHC analysis of tumors from treated mice showed a reduction in the expression of the regulatory T-cell marker Foxp3 and an increase in the expression of CD8 (a marker for cytotoxic T cells) and the pro-inflammatory cytokine TNF-α. nih.gov These findings indicate that the compound can modulate the tumor microenvironment to enhance the anti-tumor immune response. nih.gov
Assessment of Compound Effects on Biological Pathways
Indazole derivatives are known to modulate a variety of biological pathways, primarily through the inhibition of protein kinases and other enzymes. The specific substitution pattern on the indazole ring dictates the target and the resulting biological effect.
Kinase Inhibition: A significant number of indazole-based compounds have been developed as kinase inhibitors. These molecules can target various kinases involved in cell signaling pathways that are often dysregulated in cancer.
Fibroblast Growth Factor Receptors (FGFRs): Certain 1H-indazole derivatives have been identified as inhibitors of FGFRs. nih.gov For instance, a series of 1H-indazole-based derivatives were found to inhibit FGFR1-3 in the micromolar range. nih.gov Another derivative, 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4–methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide, showed potent FGFR1 inhibitory activity with an IC₅₀ value of 30.2 ± 1.9 nM. nih.gov
Epidermal Growth Factor Receptor (EGFR): Structure-guided design has led to the development of 1H-indazole analogues as potent and selective inhibitors of EGFR mutants, which are common in non-small cell lung cancer. One such derivative demonstrated strong potency against EGFR T790M with an IC₅₀ value of 5.3 nM. nih.gov
Apoptosis signal-regulating kinase 1 (ASK1): Novel 1H-indazole derivatives have been designed as ASK1 inhibitors, which are involved in the MAPK signaling pathway related to inflammatory diseases. nih.gov One promising compound from this series showed excellent in vitro ASK1 kinase activity and a protective effect in a TNF-α-induced intestinal epithelial cell model. nih.gov
Other Kinases: Indazole derivatives have also shown inhibitory activity against Bcr-Abl, Aurora kinases, and Rho-associated coiled-coil containing protein kinase (ROCK-II). nih.govresearchgate.net For example, one derivative, compound 89, was a potent inhibitor of Bcr-AblWT with an IC₅₀ of 0.014 μM. nih.gov
Cell Cycle and Apoptosis Regulation: Some indazole derivatives exert their anticancer effects by influencing the cell cycle and promoting apoptosis. One study found that compound 2f, an indazole derivative, promoted apoptosis in 4T1 breast cancer cells by upregulating cleaved caspase-3 and Bax, while downregulating Bcl-2. rsc.orgresearchgate.net This was associated with a decrease in mitochondrial membrane potential and an increase in reactive oxygen species (ROS). rsc.orgresearchgate.net Another compound, 6o, was found to potentially affect apoptosis and the cell cycle by inhibiting Bcl-2 family members and the p53/MDM2 pathway. researchgate.net
Immune Checkpoint Inhibition: The indazole scaffold has been used to design small-molecule inhibitors of the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) interaction, a key pathway in cancer immunotherapy.
Other Enzyme Inhibition:
Nitric Oxide Synthase (NOS): A series of 36 indazole derivatives were evaluated for their ability to inhibit neuronal NOS (nNOS) and inducible NOS (iNOS), with most compounds showing greater selectivity for iNOS. nih.gov
Indoleamine 2,3-dioxygenase 1 (IDO1): Some 3-substituted 1H-indazoles have been identified as potent inhibitors of IDO1, an enzyme involved in immune tolerance. nih.gov
Butyrylcholinesterase (BChE): In the context of Alzheimer's disease, certain indazole derivatives have been synthesized as selective inhibitors of BChE. monash.edu
The following table summarizes the effects of various indazole derivatives on different biological pathways.
| Derivative Class/Compound | Target Pathway/Protein | Observed Effect | Reference(s) |
| 1H-Indazole Derivatives | Fibroblast Growth Factor Receptors (FGFRs) | Inhibition of FGFR1-3 | nih.gov |
| 1H-Indazole Analogues | Epidermal Growth Factor Receptor (EGFR) | Potent inhibition of EGFR T790M mutant | nih.gov |
| 1H-Indazole Derivatives | Apoptosis signal-regulating kinase 1 (ASK1) | Inhibition of kinase activity, protective in cell models | nih.gov |
| Indazole Derivative 2f | Apoptosis (Bax/Bcl-2, Caspase-3) | Pro-apoptotic in breast cancer cells | rsc.orgresearchgate.net |
| Indazole Derivative 6o | p53/MDM2 Pathway, Bcl-2 Family | Induction of apoptosis and cell cycle arrest | researchgate.net |
| 3-Substituted 1H-Indazoles | Indoleamine 2,3-dioxygenase 1 (IDO1) | Potent enzymatic inhibition | nih.gov |
| General Indazole Derivatives | Nitric Oxide Synthases (nNOS, iNOS) | Preferential inhibition of iNOS | nih.gov |
Given this information, a derivative of this compound could potentially interact with kinase signaling pathways. The cyclopropyl group at the C4 position could influence binding affinity and selectivity towards specific kinases.
Structure-Activity Relationship (SAR) Elucidation for Biological Efficacy
The biological activity of indazole derivatives is highly dependent on the nature and position of substituents on the indazole core. SAR studies are crucial for optimizing the potency and selectivity of these compounds. nih.govresearchgate.netnih.govresearchgate.net
Substitution at C3-Position: The C3 position of the indazole ring is a common site for modification. For IDO1 inhibitors, a suitably substituted carbohydrazide (B1668358) moiety at the C3 position was found to be crucial for strong inhibitory activity. nih.gov
Substitution at C4-Position: The substituent groups at the C4-position of the 1H-indazole scaffold have been shown to play a crucial role in IDO1 inhibition. nih.gov The introduction of a cyclopropyl group at this position in this compound is significant. The cyclopropyl group is a valuable motif in medicinal chemistry as it can increase potency, improve metabolic stability, and reduce off-target effects by providing conformational rigidity. scientificupdate.comiris-biotech.deunl.ptnih.gov It can act as a rigid linker and its unique electronic properties can lead to favorable interactions within a protein's binding pocket. iris-biotech.defiveable.me
Substitution at N1-Position: The N1 position of the indazole ring is also a key point for modification. In the case of this compound, this position is occupied by a Boc group. The Boc group is a bulky protecting group commonly used in synthesis. nih.govacs.org Its presence in a final compound would likely influence its pharmacokinetic properties and binding characteristics. While not a typical functional group in a final drug molecule, its role in modulating activity cannot be entirely dismissed without experimental data.
Substitution at Other Positions: SAR studies have also highlighted the importance of substituents at other positions. For example, in a series of estrogen receptor degraders, replacing an ethyl group with a cyclobutyl group enhanced potency. nih.gov For FGFR1 inhibitors, a 6-(2,6-dichloro-3,5-dimethoxyphenyl) group was found to be favorable. nih.gov
The table below illustrates some SAR findings for various indazole derivatives.
| Scaffold | Position of Substitution | Substituent | Effect on Biological Efficacy | Reference(s) |
| 1H-Indazole | C3 | Carbohydrazide moiety | Crucial for IDO1 inhibition | nih.gov |
| 1H-Indazole | C4 | Various substituent groups | Plays a key role in IDO1 inhibition | nih.gov |
| 1H-Indazole | N/A | Cyclobutyl group (vs. ethyl) | Enhanced potency as estrogen receptor degraders | nih.gov |
| 1H-Indazole | C6 | 2,6-dichloro-3,5-dimethoxyphenyl | Potent FGFR1 inhibitory activity | nih.gov |
| β-proline-derived indazole | N/A | Benzyl substituent (vs. benzoyl) | Superior ROCK I inhibitory activity | researchgate.net |
For this compound, the combination of the Boc group at N1 and the cyclopropyl group at C4 presents a unique substitution pattern. The cyclopropyl group likely imparts rigidity and may enhance binding to a target protein. scientificupdate.comiris-biotech.deunl.pt The bulky Boc group would have a significant steric and electronic influence, which would need to be considered in any potential biological application.
Design Principles for Modulating Specific Biological Activities
Several design strategies have been successfully employed to develop indazole derivatives with specific biological activities. These principles can be applied to the this compound scaffold to generate novel compounds with desired therapeutic properties.
Fragment-Led and Structure-Guided Design: This approach involves identifying small molecular fragments that bind to a biological target and then growing or linking them to create more potent molecules. This has been used to discover 1H-indazole-based inhibitors of FGFRs and EGFR. nih.gov Starting with the 4-cyclopropyl-1H-indazole core (after removal of the Boc group), fragment-based screening could identify optimal substituents for other positions on the ring to target a specific protein.
Scaffold Hopping: This strategy involves replacing a core molecular scaffold with another that has similar spatial arrangement of functional groups but a different chemical structure. nih.govpharmablock.com This can lead to novel intellectual property and improved drug-like properties. The indazole ring itself is often used as a scaffold hop for other aromatic systems like indole (B1671886) or phenol. pharmablock.com One could use the 4-cyclopropyl-1H-indazole as a starting point to explore related heterocyclic systems.
Molecular Hybridization: This involves combining two or more pharmacophores into a single molecule to create a hybrid compound with potentially enhanced activity or a dual mode of action. A series of indazole derivatives were designed and synthesized using this strategy to target cancer cells. researchgate.net
Bioisosteric Replacement: This principle involves substituting a functional group with another that has similar physical and chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. The indazole ring itself can be considered a bioisostere of indole. pharmablock.com For the this compound scaffold, one could explore replacing the cyclopropyl group with other small, constrained ring systems or replacing the hydrogen atoms on the benzene (B151609) portion of the indazole with fluorine or other halogens.
To design new derivatives based on this compound, a primary step would likely be the removal of the Boc protecting group. The resulting 4-cyclopropyl-1H-indazole could then be subjected to various chemical modifications. For instance, different alkyl or aryl groups could be introduced at the N1 position to explore their impact on activity. Further substitutions on the benzene ring could also be explored to optimize interactions with a specific biological target.
Future Perspectives and Research Challenges for 1 Boc 4 Cyclopropyl 1h Indazole Research
Development of Novel Synthetic Pathways to Enhance Efficiency and Sustainability
The current synthetic routes to 1-Boc-4-cyclopropyl-1H-indazole, while effective, offer opportunities for improvement in terms of efficiency, cost-effectiveness, and environmental impact. Future research will likely focus on developing greener and more sustainable synthetic methodologies. This includes the exploration of catalytic systems that minimize waste and reduce the need for harsh reagents.
Key areas of investigation will involve:
Catalyst-based approaches: The use of transition-metal and acid-base catalysts has already shown promise in the synthesis of various indazole derivatives. Future work could focus on developing highly selective and efficient catalysts specifically for the cyclopropyl-indazole scaffold, potentially leading to one-pot synthesis protocols that reduce the number of steps and purification requirements.
Flow chemistry: The adoption of continuous flow manufacturing processes could offer significant advantages in terms of safety, scalability, and product consistency. The precise control over reaction parameters in flow reactors can lead to higher yields and purity, while also minimizing solvent usage and waste generation.
Bio-catalysis: The use of enzymes to catalyze specific steps in the synthesis of this compound could offer a highly sustainable and selective alternative to traditional chemical methods.
Advanced Functionalization and Derivatization Strategies
The true potential of this compound lies in its capacity to be functionalized and derivatized to create a diverse library of novel compounds with a wide range of biological activities. The cyclopropyl (B3062369) and indazole moieties offer multiple sites for chemical modification, allowing for the fine-tuning of physicochemical properties and biological targeting.
Future derivatization strategies are expected to focus on:
Late-stage functionalization: Developing methods for the selective introduction of functional groups at a late stage in the synthetic sequence would provide rapid access to a wide array of analogs from a common intermediate. This approach is particularly valuable in drug discovery for exploring the structure-activity relationship (SAR).
Bioisosteric replacement: The systematic replacement of key functional groups with bioisosteres can lead to compounds with improved metabolic stability, bioavailability, and potency. For instance, the cyclopropyl group itself can be considered a bioisostere for other small ring systems or unsaturated fragments.
Scaffold hopping: Utilizing the this compound core as a starting point, researchers can explore "scaffold hopping" strategies to design and synthesize novel heterocyclic systems with potentially new and improved pharmacological profiles.
As an example of its utility, derivatives of 4-cyclopropyl-1H-indazole have been synthesized and investigated as inhibitors of key signaling proteins.
| Target Protein | Compound Type | Potential Therapeutic Application |
| ERK5 | Indazole-sulphonamide derivatives | Anti-cancer therapy |
| Rho kinase | Indazole derivatives | Glaucoma |
This demonstrates the versatility of the 4-cyclopropyl-1H-indazole scaffold in generating compounds with distinct biological activities.
Deeper Elucidation of Mechanistic Details in Biological Interactions
While derivatives of this compound have shown promise as inhibitors of enzymes like ERK5 and Rho kinase, a deeper understanding of their mechanism of action at the molecular level is crucial for the rational design of more potent and selective drug candidates. ncl.ac.ukgoogle.com
Future research in this area will necessitate the use of a combination of experimental and computational techniques, including:
X-ray crystallography and Cryo-EM: Obtaining high-resolution structures of target proteins in complex with indazole-based inhibitors will provide invaluable insights into the specific molecular interactions that govern binding affinity and selectivity.
Biophysical techniques: Methods such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be used to quantify the binding kinetics and thermodynamics of these interactions, providing a more complete picture of the binding event.
Computational modeling: Molecular docking and molecular dynamics simulations can be employed to predict binding modes, rationalize structure-activity relationships, and guide the design of new analogs with improved properties.
Exploration of Interdisciplinary Applications Beyond Medicinal Chemistry
The unique photophysical and electronic properties of the indazole ring system suggest that derivatives of this compound could find applications in fields beyond medicinal chemistry. A significant future challenge and opportunity lies in exploring these interdisciplinary applications.
Potential areas of investigation include:
Materials Science: The development of novel organic light-emitting diodes (OLEDs), sensors, and other electronic devices could be pursued by incorporating the cyclopropyl-indazole motif into functional organic materials. The rigid structure and potential for tuning the electronic properties through derivatization make it an attractive candidate for such applications.
Agrochemicals: The diverse biological activities of indazole derivatives suggest their potential use as herbicides, insecticides, or fungicides. Screening libraries of this compound derivatives against agricultural pests and pathogens could open up new avenues for crop protection.
Chemical Probes: Fluorescently labeled derivatives of this compound could be developed as chemical probes to study biological processes in living cells. These tools could be used to visualize the localization and dynamics of specific proteins or to monitor changes in the cellular environment.
Integration of Artificial Intelligence and Machine Learning in Design and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemical synthesis and drug discovery. These powerful computational tools can be applied to accelerate the design and optimization of novel compounds derived from this compound.
Future applications of AI and ML in this context include:
Predictive Modeling: AI algorithms can be trained on existing data to predict the physicochemical properties, biological activity, and toxicity of virtual compounds, allowing for the rapid screening of large chemical libraries and the prioritization of the most promising candidates for synthesis.
Retrosynthetic Analysis: AI-powered tools can assist in the design of efficient synthetic routes to novel derivatives by proposing viable reaction pathways and identifying potential challenges.
De Novo Drug Design: Generative AI models can be used to design entirely new molecules with desired properties, potentially leading to the discovery of novel chemical scaffolds with unprecedented biological activities.
By embracing these future perspectives and tackling the associated research challenges, the scientific community can unlock the full potential of this compound as a versatile building block for innovation across multiple scientific disciplines.
Q & A
Synthetic Routes and Optimization
Basic: What are the common synthetic routes for preparing 1-Boc-4-cyclopropyl-1H-indazole? Methodological Answer: The synthesis typically involves cyclopropane ring formation via [2+1] cycloaddition using transition-metal catalysts (e.g., Rh or Pd) followed by Boc protection of the indazole nitrogen. Key intermediates include 4-cyclopropyl-1H-indazole, which is reacted with di-tert-butyl dicarbonate under basic conditions (e.g., DMAP, DCM). Characterization via -NMR and LC-MS ensures correct functionalization .
Advanced: How can Boc deprotection be optimized while preserving the cyclopropyl group? Methodological Answer: Use trifluoroacetic acid (TFA) in dichloromethane (DCM) for controlled deprotection. Monitor reaction progress via TLC or HPLC to avoid over-acidification, which may destabilize the cyclopropane ring. Alternative mild conditions (e.g., HCl in dioxane) can reduce side reactions. Post-deprotection, neutralize promptly with NaHCO and validate product integrity via -NMR to confirm cyclopropyl retention .
Structural Characterization Challenges
Basic: What spectroscopic techniques are essential for characterizing this compound? Methodological Answer: Standard techniques include -NMR for Boc group identification (δ ~1.4 ppm for tert-butyl protons) and LC-MS for molecular weight confirmation. FT-IR confirms carbonyl stretches (C=O at ~1700 cm). X-ray crystallography (using SHELX software ) resolves stereochemical ambiguities.
Advanced: How to address overlapping NMR signals from the cyclopropyl and indazole moieties? Methodological Answer: Employ 2D NMR (COSY, HSQC) to resolve coupling between cyclopropyl protons and adjacent indazole carbons. Variable-temperature NMR can reduce signal broadening caused by ring strain. Computational modeling (e.g., DFT) predicts chemical shifts for comparison .
Crystallography and Solid-State Analysis
Advanced: What challenges arise in growing single crystals of this compound? Methodological Answer: Cyclopropane’s rigidity and Boc group bulkiness hinder crystal packing. Optimize by slow evaporation in mixed solvents (e.g., hexane:EtOAc). Co-crystallization agents (e.g., crown ethers) may improve lattice stability. Refinement via SHELXL is recommended for high-resolution data.
Biological Activity Profiling
Basic: What assays are used to evaluate the biological activity of this compound? Methodological Answer: Common assays include kinase inhibition (e.g., ELISA-based), cytotoxicity (MTT assay), and metabolic stability in liver microsomes. Use HEK293 or HepG2 cells for in vitro models, with IC determination via dose-response curves.
Advanced: How to design structure-activity relationship (SAR) studies focusing on the cyclopropyl and Boc groups? Methodological Answer: Synthesize analogs with varied cyclopropyl substituents (e.g., electron-withdrawing groups) and alternative protecting groups (e.g., Fmoc). Test in parallel against target proteins using SPR or ITC for binding affinity. Molecular docking (AutoDock Vina) models interactions, prioritizing residues near the cyclopropyl ring .
Stability and Degradation Pathways
Advanced: How to assess the hydrolytic stability of the Boc group under physiological conditions? Methodological Answer: Incubate the compound in PBS (pH 7.4) at 37°C and monitor degradation via LC-MS/MS. Quantify Boc loss using a calibration curve. Compare with accelerated stability studies (pH 2–9 buffers) to identify pH-sensitive degradation pathways. Use Arrhenius plots to predict shelf-life .
Computational Modeling
Advanced: What computational strategies predict the cyclopropyl group’s impact on target binding? Methodological Answer: Perform molecular dynamics (MD) simulations (AMBER or GROMACS) to assess conformational flexibility. Density Functional Theory (DFT) calculates strain energy and orbital interactions. Compare binding free energies (MM-PBSA) of cyclopropyl vs. non-cyclopropyl analogs .
Contradictory Data Resolution
Advanced: How to resolve discrepancies in reported Boc group stability across studies? Methodological Answer: Replicate experiments under standardized conditions (solvent, temperature, pH). Validate analytical methods (e.g., HPLC purity >98%) and cross-check with independent labs. Apply the FINER criteria to assess experimental feasibility and novelty of conflicting claims.
Alternative Protecting Groups
Advanced: What non-Boc protecting groups are compatible with 4-cyclopropyl-1H-indazole? Methodological Answer: Fmoc (base-labile) and Alloc (Pd-catalyzed removal) are viable alternatives. Compare deprotection efficiency (TFA vs. piperidine for Fmoc) and stability under reaction conditions. Use -NMR to track fluorine-containing protectants .
Handling Hygroscopicity
Advanced: How to mitigate hygroscopicity during storage? Methodological Answer: Store under inert gas (argon) with molecular sieves. Quantify moisture content via Karl Fischer titration . For synthesis, employ Schlenk techniques or gloveboxes to prevent hydration.
In Vivo Studies
Advanced: How to assess metabolic stability of this compound in vivo? Methodological Answer: Administer to rodent models and collect plasma/bile samples at timed intervals. Analyze metabolites via UPLC-QTOF-MS. Compare with in vitro microsomal data to identify species-specific cytochrome P450 interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
